2-Indolinone, 3-(propylimino)- 2-Indolinone, 3-(propylimino)-
Brand Name: Vulcanchem
CAS No.: 26000-55-5
VCID: VC18455148
InChI: InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

2-Indolinone, 3-(propylimino)-

CAS No.: 26000-55-5

Cat. No.: VC18455148

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2-Indolinone, 3-(propylimino)- - 26000-55-5

Specification

CAS No. 26000-55-5
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 3-propylimino-1H-indol-2-one
Standard InChI InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14)
Standard InChI Key YRWRUTNAZBMBMU-UHFFFAOYSA-N
Canonical SMILES CCCN=C1C2=CC=CC=C2NC1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-indolinone, 3-(propylimino)- consists of a bicyclic indoline scaffold with a ketone group at the 2-position and a propylimino substituent (N=CCH2CH2CH3-\text{N}=\text{C}-\text{CH}_2\text{CH}_2\text{CH}_3) at the 3-position . The IUPAC name, 3-propylimino-1H-indol-2-one, reflects this arrangement. Key structural features include:

  • Bicyclic Core: A fused six-membered benzene ring and five-membered lactam ring.

  • Substituent Effects: The propylimino group introduces steric and electronic modifications that influence reactivity and biological interactions.

Table 1: Key Physicochemical Properties of 2-Indolinone, 3-(Propylimino)-

PropertyValue
CAS No.26000-55-5
Molecular FormulaC11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}
Molecular Weight188.23 g/mol
IUPAC Name3-Propylimino-1H-indol-2-one
SMILESCCCN=C1C2=CC=CC=C2NC1=O
InChI KeyYRWRUTNAZBMBMU-UHFFFAOYSA-N

The compound’s solubility and stability are influenced by its polar lactam group and hydrophobic propyl chain, making it suitable for organic synthesis in aprotic solvents .

Synthesis and Industrial-Scale Production

Conventional Synthetic Routes

The synthesis of 2-indolinone derivatives typically involves cyclization reactions or modifications of pre-existing indole scaffolds. For 3-(propylimino)-2-indolinone, a plausible pathway includes:

  • N-Alkylation of Isatin: Reacting isatin with propylamine under acidic conditions to form the imine intermediate.

  • Reductive Cyclization: Using catalysts like palladium or nickel to facilitate ring closure .

Innovations in Process Optimization

A patent (US20200299275A1) details an optimized synthesis for related indolinones, emphasizing solvent selection and azeotropic distillation to improve yield and purity . Key steps include:

  • Solvent Choice: High-boiling aromatic hydrocarbons (e.g., toluene) enable efficient removal of acetic acid byproducts.

  • Distillation Protocols: Controlled removal of volatiles prevents decomposition of intermediates.

  • One-Pot Reactions: Combining N-acetylation and enolether formation reduces isolation steps, enhancing scalability .

Table 2: Comparative Synthesis Metrics for Indolinone Derivatives

ParameterTraditional MethodOptimized Method
Yield70–80%90–93%
Purity85–90%>95%
Isolation Steps3–41–2

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Spiro-indolinone hybrids, such as those reported in Arabian Journal of Chemistry (2023), exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.026–0.226 mmol/L) . The propylimino group may enhance membrane permeability, though further validation is required.

Comparative Analysis with Related Compounds

Structural Analogues

  • 1,3-Diaryl-2-Propenones: Higher cytotoxicity (IC50_{50} < 1 μM) but poorer solubility.

  • Spiropyrazoline Indolinones: Improved antimicrobial profiles due to spirocyclic rigidity .

Table 3: Biological Activity of Indolinone Derivatives

CompoundActivity (IC50_{50}/MIC)Target Pathway
3-(Propylimino)-2-indolinoneNot reportedHypothesized kinase inhibition
1,3-Diaryl-2-propenones0.5–1.0 μMTubulin polymerization
Spiro[indole-pyrrolidine]0.03 mmol/L (S. aureus)Cell wall synthesis

Future Research Directions

  • Synthetic Chemistry: Developing enantioselective routes to access chiral indolinones for targeted therapies.

  • Biological Screening: Expanding assays to include kinase profiling and in vivo tumor models.

  • Computational Modeling: Using DFT and molecular docking to predict binding affinities for FGFR3 and other targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator